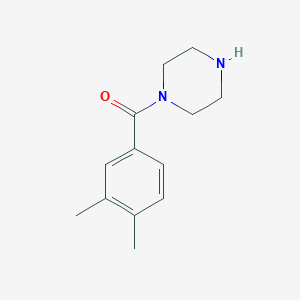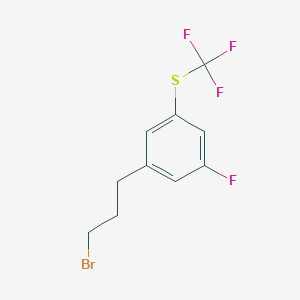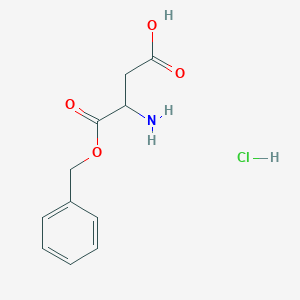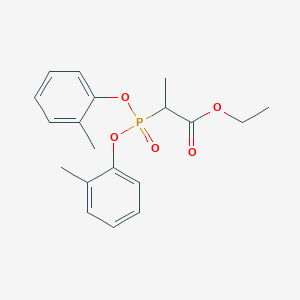![molecular formula C8H4ClF3N2 B14066251 [2-Chloro-5-(trifluoromethyl)phenyl]cyanamide CAS No. 21714-36-3](/img/structure/B14066251.png)
[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of isothiocyanates with nucleophiles under mild conditions. An iron-mediated desulfurization approach has been demonstrated to be efficient for the synthesis of substituted cyanamides from isothiocyanates . This method involves subsequent nucleophilic addition and desulfurization, which are rapid and facile, and can be accomplished at room temperature.
Industrial Production Methods
Industrial production methods for cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- are not extensively documented in the literature. the general approach involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity of the target compound.
化学反応の分析
Types of Reactions
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
科学的研究の応用
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include other substituted cyanamides and phenyl derivatives with different substituents on the aromatic ring .
Uniqueness
The uniqueness of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides additional sites for chemical modification .
特性
CAS番号 |
21714-36-3 |
|---|---|
分子式 |
C8H4ClF3N2 |
分子量 |
220.58 g/mol |
IUPAC名 |
[2-chloro-5-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-5(8(10,11)12)3-7(6)14-4-13/h1-3,14H |
InChIキー |
MLPMLUYPZZEGPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)



![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)


